

NCT-501 Hydrochloride: A Selective ALDH1A1 Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: NCT-501 hydrochloride

Cat. No.: B1531422

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in cellular detoxification and retinoic acid (RA) signaling, has emerged as a key target in oncology.[1][2] Overexpression of ALDH1A1 is a hallmark of cancer stem cells (CSCs) across various malignancies and is strongly correlated with poor prognosis, tumor aggressiveness, and resistance to conventional chemotherapies.[3] **NCT-501 hydrochloride** is a potent and highly selective, theophylline-based small molecule inhibitor of ALDH1A1.[3] This technical guide provides an in-depth overview of NCT-501, including its quantitative data, detailed experimental protocols for its characterization, and visualization of the signaling pathways it modulates.

Quantitative Data

NCT-501 hydrochloride demonstrates high potency and selectivity for ALDH1A1, as summarized in the table below.

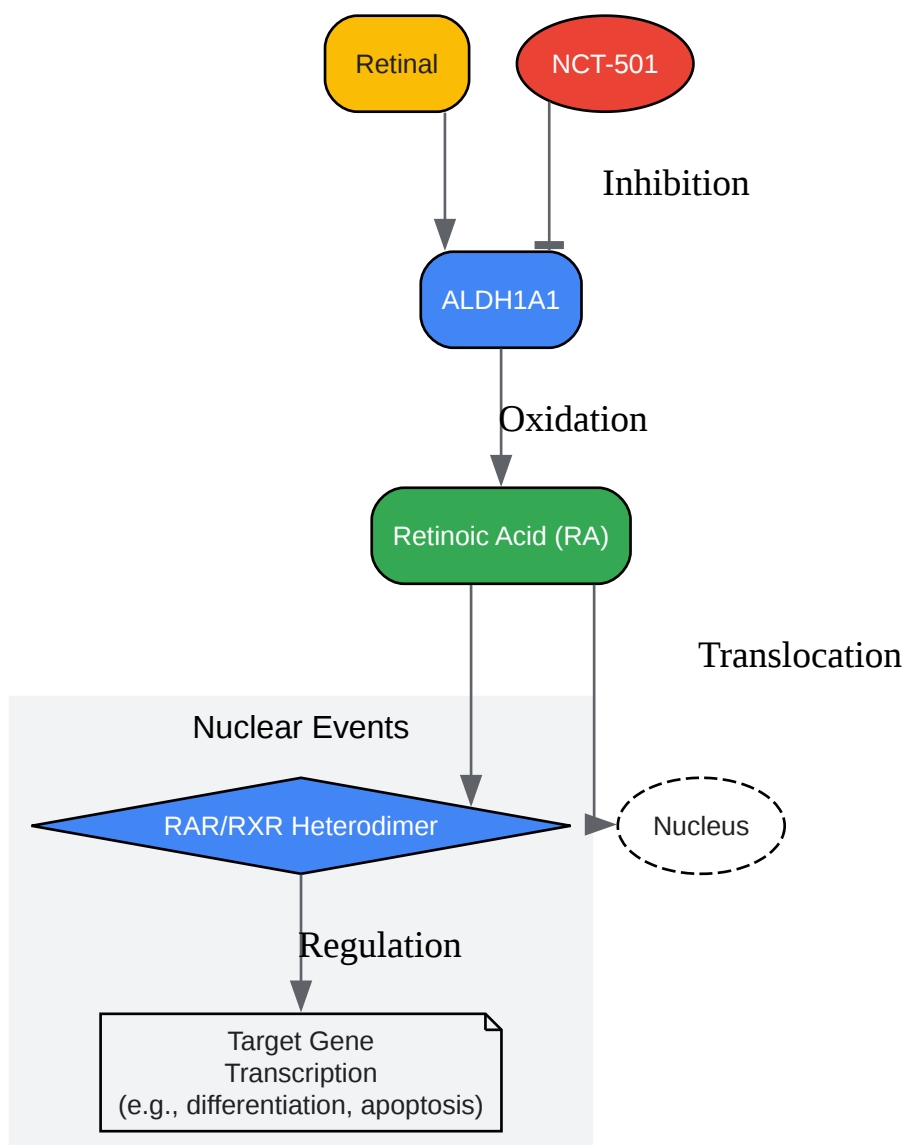
Parameter	Value	Cell Line/Enzyme	Notes	Reference(s)
IC50	40 nM	Human ALDH1A1 (hALDH1A1)	Potent inhibition of the target enzyme.	[4]
Selectivity	>57 μ M	hALDH1B1, hALDH3A1, hALDH2	Over 1400-fold selectivity against other ALDH isozymes.	[4]
EC50	43.9 μ M	OV-90	Cytotoxicity in a 3D culture of human ovarian cancer cells after 6 days.	[4]
In Vitro Effect	16% decrease in cell viability	Cal-27 CisR	At 20 nM concentration; not statistically significant.	[4]
In Vivo Efficacy	78% tumor growth inhibition	Cal-27 CisR derived xenografts	100 μ g/animal administered intratumorally every other day for 20 days.	[4]

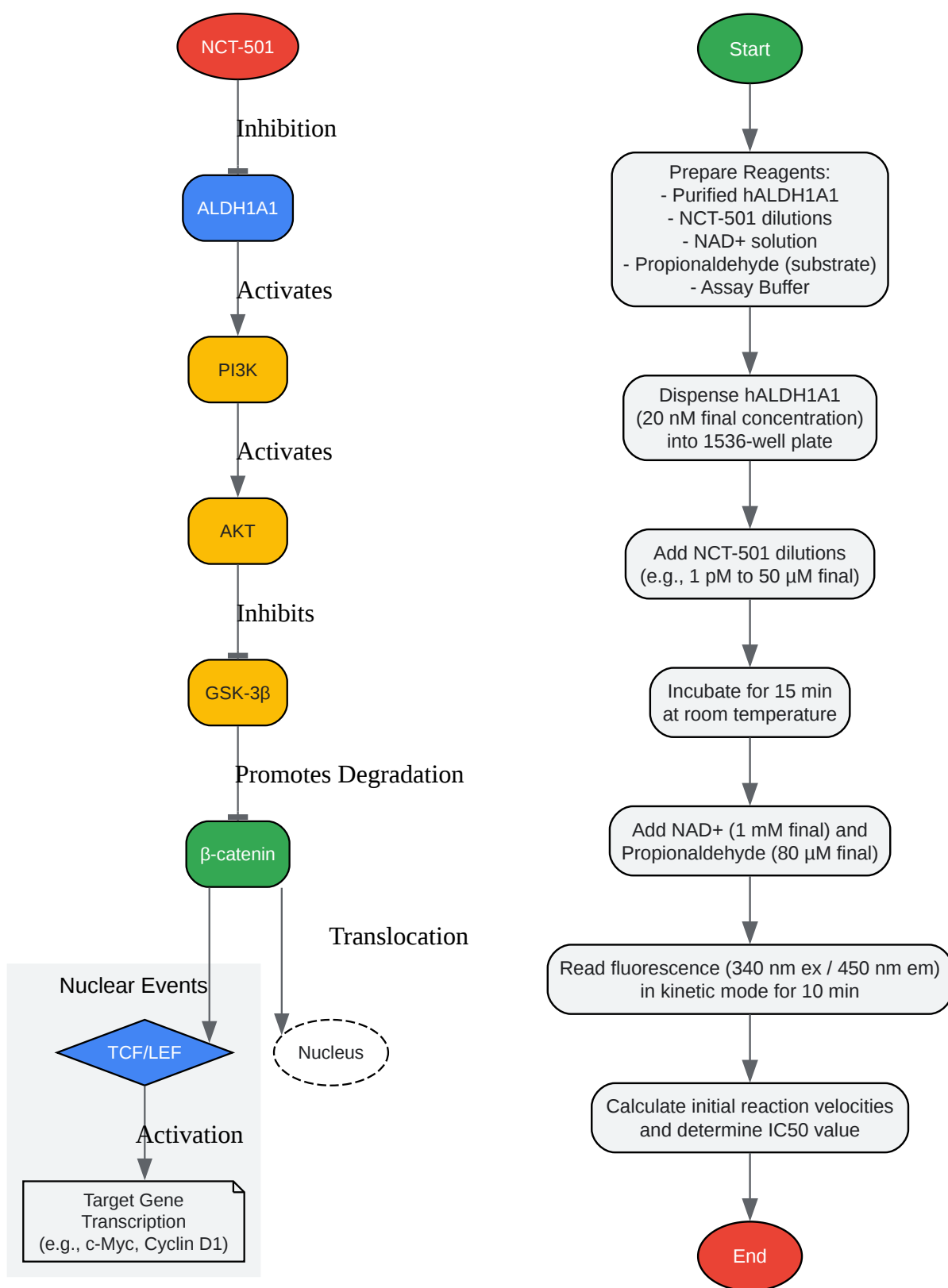
Mechanism of Action and Signaling Pathways

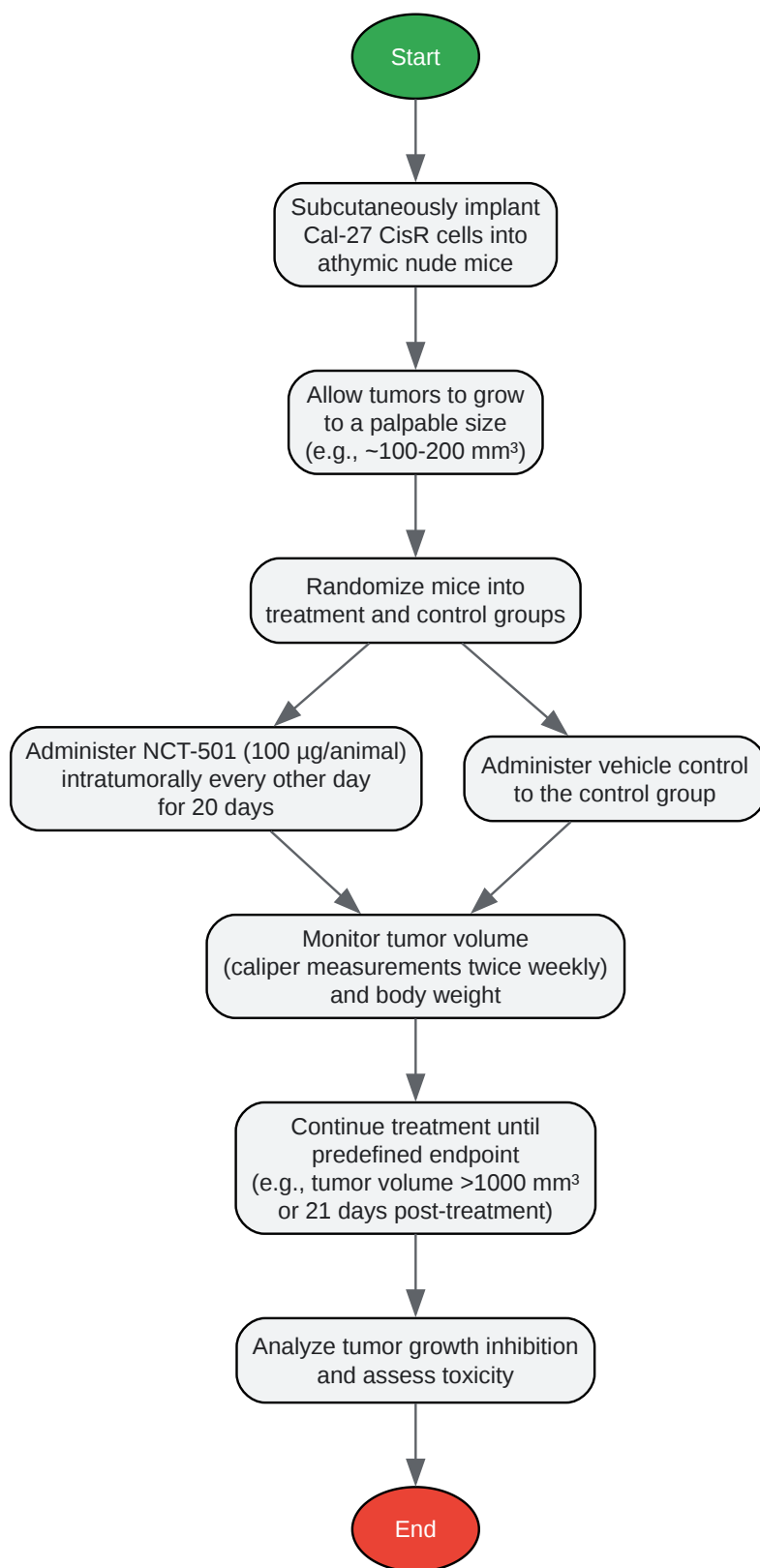
ALDH1A1 plays a pivotal role in the conversion of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[1] In cancer, elevated ALDH1A1 activity contributes to chemoresistance by detoxifying aldehydes and by promoting CSC survival and self-renewal through various signaling pathways.[3]

ALDH1A1 and Retinoic Acid Signaling

The canonical pathway involves the oxidation of retinal to RA by ALDH1A1. RA then translocates to the nucleus, where it binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR), forming heterodimers that regulate the transcription of target genes.







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